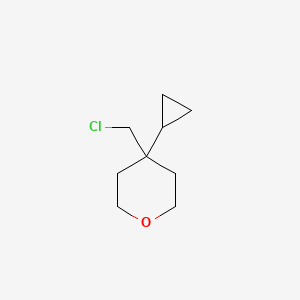
4-(Chloromethyl)-4-cyclopropyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-4-cyclopropyloxane is an organic compound characterized by a chloromethyl group attached to a cyclopropyloxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclopropyloxane typically involves the chloromethylation of cyclopropyloxane. This can be achieved through a Friedel-Crafts reaction, where cyclopropyloxane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-4-cyclopropyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropyloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropyloxane derivatives with methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido-cyclopropyloxane, while oxidation with potassium permanganate can produce cyclopropyloxane carboxylic acids.
科学研究应用
4-(Chloromethyl)-4-cyclopropyloxane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-(Chloromethyl)-4-cyclopropyloxane exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group, but differs in the aromatic ring structure.
Cyclopropylmethyl chloride: Shares the cyclopropyl group but lacks the oxygen atom in the ring structure.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group and a phenyl ring, with additional trimethoxysilane functionality.
Uniqueness
4-(Chloromethyl)-4-cyclopropyloxane is unique due to its combination of a cyclopropyloxane ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and other fields.
属性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC 名称 |
4-(chloromethyl)-4-cyclopropyloxane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2 |
InChI 键 |
VJDIPSLPPIPSAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CCOCC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


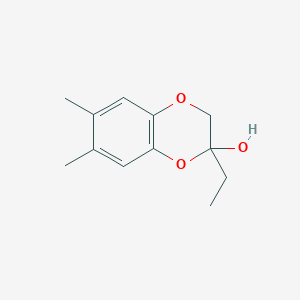


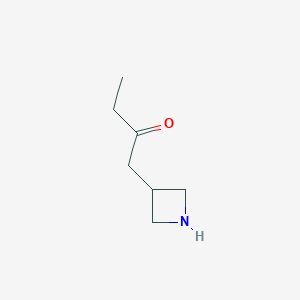
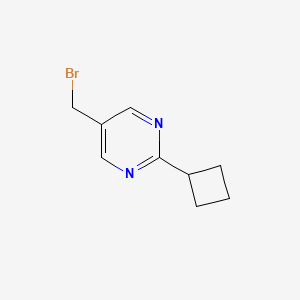
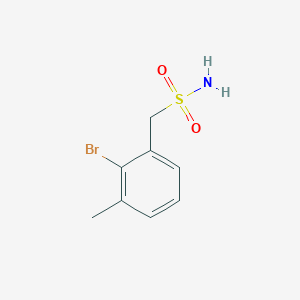

![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
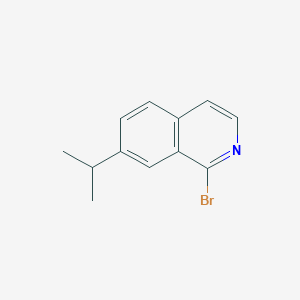
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
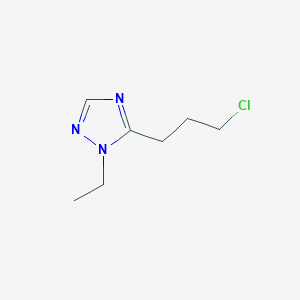
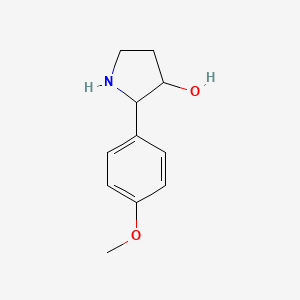
![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13203825.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13203829.png)
